Home > Products > Screening Compounds P75159 > 2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride
2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride -

2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride

Catalog Number: EVT-8116403
CAS Number:
Molecular Formula: C9H14ClN3O5
Molecular Weight: 279.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identification
The compound 2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride, also known as Cytarabine hydrochloride, is a nucleoside analog primarily used in cancer treatment, particularly for leukemia. Its chemical formula is C9H13N3O5ClC_9H_{13}N_3O_5Cl and it has a molecular weight of approximately 279.68 g/mol. The compound is classified as an antimetabolic agent and a DNA synthesis inhibitor, with its mechanism of action targeting DNA replication processes in rapidly dividing cells .

Synthesis Analysis

Methods of Synthesis
Cytarabine can be synthesized through various methods, primarily involving the modification of natural nucleosides. One common method includes the reaction of 4-amino-2(1H)-pyrimidinone with β-D-arabinofuranosyl chloride. This reaction typically requires specific conditions to ensure the correct stereochemistry and functionalization of the sugar moiety. The synthesis may also involve protecting group strategies to prevent unwanted reactions during the formation of the nucleoside structure .

Technical Details
The synthesis often employs techniques such as:

  • Protecting Group Chemistry: To selectively modify functional groups.
  • Coupling Reactions: To attach the sugar moiety to the pyrimidine base.
  • Purification Techniques: Such as chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure
The structure of 2(1H)-Pyrimidinone, 4-amino-1-β-D-arabinofuranosyl-, monohydrochloride features a pyrimidine ring with an amino group at position 4 and a β-D-arabinofuranosyl group at position 1. The hydrochloride form indicates that it exists as a salt, which enhances its solubility in aqueous solutions .

Data

  • Molecular Formula: C9H13N3O5ClC_9H_{13}N_3O_5Cl
  • Molecular Weight: 279.68 g/mol
  • Melting Point: 197-198 °C
  • Boiling Point: 545.7 °C at 760 mmHg .
Chemical Reactions Analysis

Reactions Involving Cytarabine
Cytarabine undergoes phosphorylation within cells to form active triphosphate metabolites that compete with deoxycytidine triphosphate for incorporation into DNA during replication. This incorporation leads to chain termination due to the lack of a hydroxyl group at the 3' position of the sugar moiety .

Technical Details
The key reactions include:

  • Phosphorylation: Catalyzed by deoxycytidine kinase.
  • Incorporation into DNA: By DNA polymerases, leading to cytotoxic effects in dividing cells.
Mechanism of Action

Cytarabine acts primarily through its active triphosphate form, which mimics deoxycytidine triphosphate. Once incorporated into DNA, it disrupts normal DNA synthesis by terminating elongation due to its structural differences. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Incompatible with strong oxidizing agents and can undergo hydrolysis under certain conditions .
Applications

Cytarabine is widely used in clinical settings for:

  • Cancer Treatment: Particularly effective in treating acute myeloid leukemia and lymphoblastic leukemia.
  • Research Applications: Utilized in studies focusing on DNA synthesis inhibition and cancer cell biology due to its role as a nucleoside analog .
Synthetic Methodologies and Structural Optimization

Nucleoside Analog Synthesis: Arabinofuranosyl Backbone Modifications

The synthesis of 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone centers on constructing the N-glycosidic bond between the heterocyclic base and the modified sugar moiety. The Vorbrüggen glycosylation represents the cornerstone methodology, employing silylated 4-aminopyrimidin-2-one and peracylated arabinofuranosyl donors under Lewis acid catalysis. This reaction proceeds via an oxocarbenium ion intermediate, where the stereochemical outcome depends critically on protecting group patterns and reaction conditions [3].

Key synthetic advancements focus on sugar backbone engineering to enhance metabolic stability and target affinity. Research demonstrates that replacing the ring oxygen with sulfur (4'-thio modification) significantly alters the molecule's conformational flexibility and electronic properties. This modification generates a pseudodisaccharide structure where the sulfur atom increases nucleoside resistance to phosphorylases while maintaining recognition by viral kinases. The 4'-thio analog exhibits a 3'-endo sugar pucker conformation, which enhances affinity for certain viral polymerases compared to the oxygen-containing parent compound [1] [2].

Modern approaches employ click chemistry for targeted modifications at the nucleobase C5 position. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient attachment of pharmacophore groups via 1,2,3-triazole linkers. These linkers serve as rigid bioisosteres that maintain spatial orientation while introducing heteroatoms for additional hydrogen bonding interactions. Studies show that triazole-conjugated arabinofuranosyl pyrimidinones exhibit improved cellular uptake and altered substrate specificity for nucleoside transporters compared to non-modified analogs [7].

Table 1: Synthetic Approaches to Arabinofuranosyl Pyrimidinone Backbone Modification

Modification TypeMethodologyKey Reagent/ConditionsBiological Impact
Glycosidic Bond FormationVorbrüggen GlycosylationHexamethyldisilazane, SnCl₄, CH₃CN, 0°C → 25°CEstablishes β-anomeric configuration
4'-Thio SubstitutionSulfur Displacement1,4-Dithiane-2,5-diol, BF₃·Et₂O, CH₂Cl₂, -40°CEnhanced phosphorylase resistance
Triazole ConjugationCuAAC Click ChemistryCuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH (1:1)Improved cellular permeability
Phosphonate ProdrugProTide ApproachChlorophosphoramidate, 1H-tetrazole, anhydrous THFBypasses rate-limiting phosphorylation

The ProTide prodrug strategy overcomes the rate-limiting first phosphorylation step through masked phosphate delivery. This approach incorporates aryloxy phosphoramidate groups that undergo intracellular enzymatic cleavage to release the monophosphate derivative. For arabinofuranosyl pyrimidinones, the McGuigan ProTide modification increases antiviral potency 15-fold against RNA viruses by enhancing cellular retention and optimizing kinase recognition kinetics [2].

Stereochemical Control in β-D-Arabinofuranosyl Configuration

The anomeric configuration of arabinofuranosyl nucleosides dictates their biological recognition and activity. Attaining stereoselective β-D-configuration requires precise control during glycosylation through participating group strategies. 2,3,5-Tri-O-benzoyl-D-arabinose employs neighboring group participation, where the C2 ester carbonyl directs nucleobase attack from the β-face. This approach achieves β:α selectivity ratios exceeding 9:1, significantly reducing chromatographic separation requirements for anomer purification [3].

The arabinose ring conformation differs markedly from ribose by adopting a predominant south conformation (²E) rather than the north conformation (³T₂) observed in ribonucleosides. This conformational distinction explains the differential recognition by viral polymerases. X-ray crystallography confirms that β-D-arabinofuranosyl derivatives maintain C3'-endo puckering (pseudorotation phase angle P = 18°), which mimics the transition state conformation of natural substrates during phosphoryl transfer reactions. This stereoelectronic mimicry underlies the compound's mechanism as a polymerase substrate competitor [3] [8].

Chiral assignment follows the Cahn-Ingold-Prelog priority system where C1' (anomeric carbon) configuration determination requires assigning priorities: (1) O4' (ring oxygen), (2) C4' (chiral center), (3) nucleobase N1, and (4) C5'. The β-configuration yields an R designation at C1' when the molecule is oriented with O4' in the back and the priority sequence traces a clockwise path. This assignment remains consistent across crystalline and solution states, as confirmed by nuclear Overhauser effect spectroscopy showing characteristic H1'-H4' correlations at 2.48 Å distance [8].

Table 2: Stereochemical Influence of Protecting Groups on Anomeric Selectivity

Protecting Group PatternDirecting Group Positionβ:α Selectivity RatioReaction Mechanism
2,3,5-Tri-O-benzoylC2 Participating Group9:1Neighboring group participation
3,5-O-Di-tert-butylsilyleneNon-participating (C2 free)1:1SN2 mechanism
2-O-Acetyl-3,5-O-toluoylC2 Participating Group8.5:1Neighboring group participation
2,3,5-Tri-O-acetylWeak C2 Participation4:1Partial SN1/SN2 mixture

Solvent participation significantly impacts stereochemical outcomes. Polar aprotic solvents like nitromethane stabilize the oxocarbenium ion intermediate while allowing solvent molecules to shield the α-face. This effect increases β-selectivity to 92% when combined with trimethylsilyl triflate catalysis at -30°C. Conversely, non-polar solvents like toluene promote α-anomer formation through unshielded front-side attack, highlighting the critical interplay between solvent dielectric constant and stereochemical control [3].

Hydrochloride Salt Formation: Ionization and Stabilization Strategies

Conversion to the monohydrochloride salt serves multiple pharmaceutical objectives: enhancing aqueous solubility, improving crystalline stability, and facilitating dosage form development. The protonation site occurs exclusively at N1 of the pyrimidinone ring (pKa = 4.2), not the exocyclic amino group (pKa = 1.8). This regioselective protonation follows the pKa differential rule, requiring the conjugate acid of the counterion to be at least two pH units lower than the basic center. Hydrochloric acid (pKa = -6.3) provides sufficient ΔpKa (10.5 units) for complete salt formation, unlike weaker acids like acetic acid (ΔpKa = 3.4 units) that yield partial ionization [9].

Critical solid-state characterization includes powder X-ray diffraction, which shows characteristic peaks at 2θ = 8.3°, 12.7°, 16.9°, and 26.4° for the monohydrate crystalline form. Differential scanning calorimetry reveals a sharp endotherm at 187°C (decomposition) preceded by a broad dehydration endotherm at 85°C. The hydrochloride salt demonstrates superior hygroscopicity compared to free base counterparts, with moisture sorption limited to <0.5% weight gain at 75% relative humidity due to its low deliquescence point. This property prevents hydrate-mediated crystal form changes during storage [4] [9].

Salt disproportionation presents the primary instability mechanism in aqueous suspensions, particularly at concentrations exceeding 5 mg/mL. This process involves:

  • Proton transfer: Pyrimidinone·HCl ⇌ Pyrimidinone⁰ + HCl
  • Counterion migration: HCl + Excipient⁻ ⇌ Excipient·HCl
  • Recrystallization: Pyrimidinone⁰ → Insoluble free base crystalsPrevention strategies include:
  • pH-stabilized suspensions: Maintaining pH 3.0-3.5 with citric acid buffers
  • Polymeric inhibitors: Incorporating 20 mg/mL polyvinylpyrrolidone/vinyl acetate (PVP/VA) to block crystal growth surfaces
  • Thermal control: Storage at 2-8°C to reduce degradation kinetics 4-fold [4]

Table 3: Hydrochloride Salt Characterization and Stabilization Parameters

PropertyFree BaseMonohydrochlorideStabilization Strategy
Aqueous Solubility (25°C)2.8 mg/mL47 mg/mLpH maintenance (3.0-3.5)
Hygroscopicity (75% RH)3.2% Δm/m0.4% Δm/mStorage at ≤40% RH
Melting Point172°C (dec)187°C (dec)Antioxidant inclusion (0.1% BHT)
Log D (pH 7.4)-1.2-0.9Cooling (2-8°C) for suspensions
Photostability (ICH Q1B)Degrades in 48hStable at 120hAmber glass packaging

The solubility-lipophilicity balance of the hydrochloride salt demonstrates pharmaceutical advantages. While ionization increases aqueous solubility 16-fold (from 2.8 to 47 mg/mL), the calculated distribution coefficient (Log D₇.₄ = -0.9) indicates sufficient lipophilicity for passive membrane diffusion. This balance derives from the monocationic nature of the protonated species, where the chloride counterion minimizes the molecule's dipole moment compared to divalent salts. The hydrochloride form therefore optimizes both dissolution characteristics and bioavailability parameters [9].

Comparative Analysis of Pyrimidinone Derivatives in Nucleotide Mimicry

Structural analogs of 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone demonstrate how substituent modifications influence polymerase recognition and inhibition mechanisms. The C5-methylated derivative (2-amino-1-β-D-arabinofuranosyl-5-methyl-4(1H)-pyrimidinone) exhibits enhanced antitumor activity against lymphoid malignancies by increasing lipophilicity (cLogP = -0.42 vs. -0.89 for unmethylated analog) while maintaining hydrogen bonding capacity. This modification enhances DNA incorporation 3.2-fold in leukemia cell lines, where it functions as a DNA synthesis terminator following phosphorylation to the triphosphate metabolite [6].

1′-Modified C-nucleoside analogs represent a distinct class of nucleotide mimetics. The 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleoside demonstrates broad-spectrum antiviral activity against RNA viruses including Ebola (EC₅₀ = 0.78 μM) and SARS-CoV. Computational docking reveals the 1′-cyano group occupies a unique hydrophobic pocket in viral polymerases absent in human enzymes. This pocket accommodation explains its 20-fold selectivity index over host polymerases. Unlike arabinofuranosyl pyrimidinones, these C-nucleosides feature a carbon-carbon glycosidic bond that confers complete glycosidase resistance and altered phosphorylation kinetics [2].

Table 4: Comparative Analysis of Pyrimidinone Nucleotide Mimetics

Structural FeatureArabinofuranosyl PyrimidinoneC5-Methyl Derivative1′-Cyano C-Nucleoside
Glycosidic BondN1-C1' β-linkageN1-C1' β-linkageC-C bond (non-hydrolyzable)
Key ModificationArabinose configurationC5-methyl group1′-cyano substitution
Biological TargetViral DNA polymerasesCellular DNA synthesisRNA-dependent RNA polymerases
Primary MechanismChain terminationApoptosis inductionDelayed chain termination
Antiviral SpectrumNarrow (DNA viruses)LimitedBroad (HCV, YFV, DENV-2, EBOV)
Human Polymerase InhibitionModerate (IC₅₀ = 4.2 μM)Weak (IC₅₀ = 18 μM)Negligible (IC₅₀ > 100 μM)

Triazole-conjugated hybrids expand the therapeutic profile through dual-pharmacophore design. Conjugation of the arabinofuranosyl pyrimidinone to bile acids via 1,2,3-triazole linkers yields compounds with selective cytotoxicity against HCT116 colon carcinoma (IC₅₀ = 8.3 μM). Molecular modeling confirms that the triazole linker maintains the hydrogen bonding pattern of the parent nucleoside while introducing hydrophobic domains that enhance intercalation into DNA mismatch regions. These hybrids demonstrate 6-fold greater potency than unconjugated nucleosides in solid tumor models, illustrating the impact of rational structural hybridization [7].

The hydrogen bonding architecture of arabinofuranosyl pyrimidinones dictates their nucleotide mimicry efficiency. Crystallographic studies show that 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone triphosphate forms three key polymerase interactions:

  • N3-H···O=P (backbone phosphate) bond (2.1 Å)
  • 4-NH₂···O-C (Asp621) hydrogen bond (1.9 Å)
  • O2···Mg²⁺ coordination (2.3 Å)This pattern precisely mimics the natural dCTP binding mode except for the inverted 2'-OH group, which sterically clashes with residue Tyr623 in human DNA polymerase α. This differential binding explains the compound's selective inhibition of viral polymerases with more accommodating active sites [2] [6].

Properties

Product Name

2(1H)-Pyrimidinone, 4-amino-1-b-D-arabinofuranosyl-,monohydrochloride

IUPAC Name

4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Molecular Formula

C9H14ClN3O5

Molecular Weight

279.68 g/mol

InChI

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H/t4-,6-,7+,8-;/m0./s1

InChI Key

KCURWTAZOZXKSJ-QFSSJCHDSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O.Cl

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